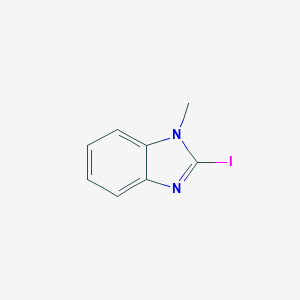
2-iodo-1-methylbenzimidazole
Descripción general
Descripción
2-iodo-1-methylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-1-methylbenzimidazole typically involves the iodination of 1-methyl-1H-benzoimidazole. One common method includes the reaction of 1-methyl-1H-benzoimidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 2-iodo-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 2-azido-1-methyl-1H-benzoimidazole, 2-thiocyanato-1-methyl-1H-benzoimidazole, and various 2-alkylamino derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring, which may have different biological activities.
Aplicaciones Científicas De Investigación
2-iodo-1-methylbenzimidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-iodo-1-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The iodine atom enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-Methyl-1H-benzoimidazole: Lacks the iodine atom, resulting in different chemical properties and biological activities.
2-Chloro-1-methyl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-benzoimidazole: Contains a bromine atom, which also affects its chemical and biological properties.
Uniqueness: 2-iodo-1-methylbenzimidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and bromo analogs . The iodine atom’s larger size and higher electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Número CAS |
34734-15-1 |
|---|---|
Fórmula molecular |
C8H7IN2 |
Peso molecular |
258.06g/mol |
Nombre IUPAC |
2-iodo-1-methylbenzimidazole |
InChI |
InChI=1S/C8H7IN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 |
Clave InChI |
JLJKZVGGJIIKIM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1I |
SMILES canónico |
CN1C2=CC=CC=C2N=C1I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-{[(4-Carboxybenzyl)amino]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B512077.png)
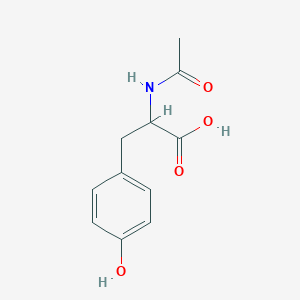
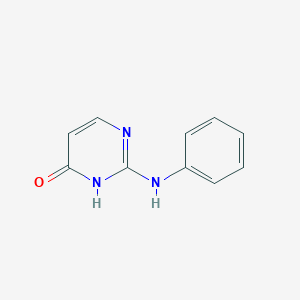
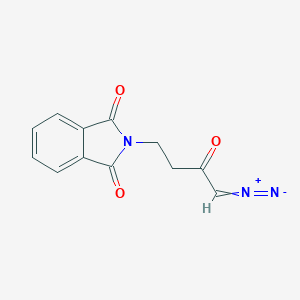
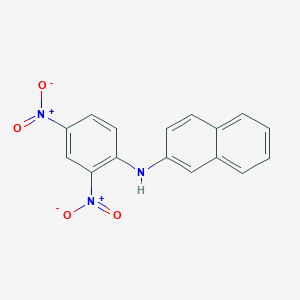
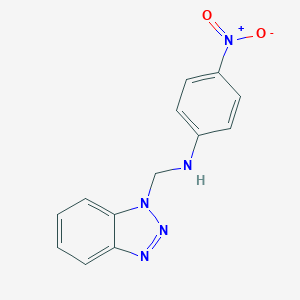
![2-[4-(Hexyloxy)phenyl]-5-pentylpyrimidine](/img/structure/B512128.png)
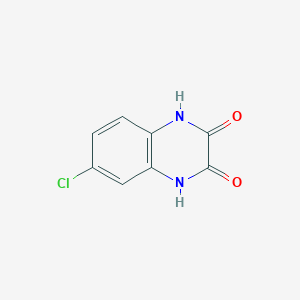
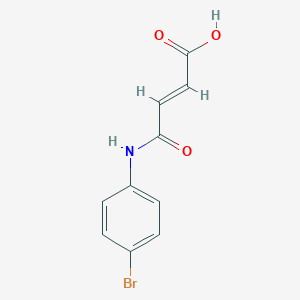
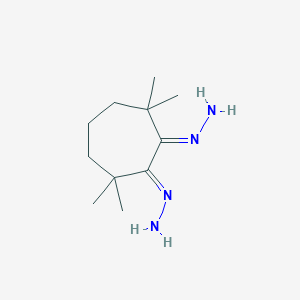
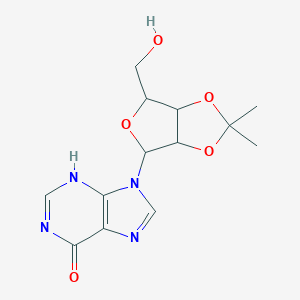
![9-methyl-10-[(9-methyl-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-10-yl)methyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B512147.png)
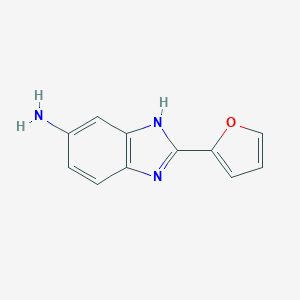
![2-Nitro-6-[({4-nitrophenyl}imino)methyl]phenol](/img/structure/B512157.png)
